1-(2-Bromoethyl)-2-(bromomethyl)-4-nitrobenzene

Catalog No.
S13885765
CAS No.
149910-68-9
M.F
C9H9Br2NO2
M. Wt
322.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Bromoethyl)-2-(bromomethyl)-4-nitrobenzene

CAS Number

149910-68-9

Product Name

1-(2-Bromoethyl)-2-(bromomethyl)-4-nitrobenzene

IUPAC Name

1-(2-bromoethyl)-2-(bromomethyl)-4-nitrobenzene

Molecular Formula

C9H9Br2NO2

Molecular Weight

322.98 g/mol

InChI

InChI=1S/C9H9Br2NO2/c10-4-3-7-1-2-9(12(13)14)5-8(7)6-11/h1-2,5H,3-4,6H2

InChI Key

JSPILLUYMRSSHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CBr)CCBr

1-(2-Bromoethyl)-2-(bromomethyl)-4-nitrobenzene is an organic compound characterized by a benzene ring with multiple bromine substitutions and a nitro group. Its chemical formula is C9H8Br2N2O2C_9H_8Br_2N_2O_2, indicating the presence of two bromine atoms, a nitro group, and an ethyl side chain. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features.

, including:

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions or amines, leading to various derivatives.
  • Reduction: The nitro group can be converted to an amino group using reducing agents like hydrogen in the presence of palladium catalysts.
  • Oxidation: Although less common, oxidation reactions can occur, particularly affecting the nitro group.

These reactions make 1-(2-Bromoethyl)-2-(bromomethyl)-4-nitrobenzene a versatile intermediate in synthetic organic chemistry.

Research indicates that compounds similar to 1-(2-Bromoethyl)-2-(bromomethyl)-4-nitrobenzene exhibit biological activities, particularly in antimicrobial and anticancer domains. The nitro group may undergo bioreduction in biological systems, forming reactive intermediates that could interact with cellular macromolecules, potentially leading to cytotoxic effects. This suggests that the compound could be a candidate for further studies in drug development and therapeutic applications.

The synthesis of 1-(2-Bromoethyl)-2-(bromomethyl)-4-nitrobenzene typically involves multi-step processes:

  • Bromination: Starting materials such as 4-nitrotoluene are treated with bromine in the presence of a catalyst (e.g., iron or aluminum bromide) to introduce bromine substituents.
  • Formation of Bromoethyl Side Chain: The ethyl group can be introduced through alkylation reactions involving bromoalkanes .
  • Purification: The product is then purified using methods such as recrystallization or chromatography to isolate the desired compound from by-products.

1-(2-Bromoethyl)-2-(bromomethyl)-4-nitrobenzene finds utility in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its potential biological activity makes it a candidate for developing new drugs, particularly in cancer therapy.
  • Material Science: The compound may also be explored for applications in polymer chemistry and materials science due to its unique reactivity.

Studies on the interactions of 1-(2-Bromoethyl)-2-(bromomethyl)-4-nitrobenzene with biological systems have shown that it may act as an electrophile, potentially modifying enzyme activity or cellular signaling pathways. For instance, its interactions with glutathione transferases indicate its relevance in detoxification processes within cells.

Several compounds share structural similarities with 1-(2-Bromoethyl)-2-(bromomethyl)-4-nitrobenzene. Here are some notable examples:

Compound NameKey FeaturesUniqueness
1-Bromo-2-(bromomethyl)benzeneContains bromomethyl instead of bromoethylLess complex reactivity due to fewer functional groups
4-Bromo-1-(bromomethyl)-2-nitrobenzeneSimilar nitro substitution but different positioningDifferent reactivity patterns due to substitution location
4-Bromo-1-(2-fluoroethyl)-2-nitrobenzeneFluorine atom instead of bromineFluorine's electronegativity alters reactivity patterns
1-(Bromoethyl)-4-nitrobenzeneSimilar structure but lacks additional brominationFocused on bromoethyl functionality without nitro substitution

The uniqueness of 1-(2-Bromoethyl)-2-(bromomethyl)-4-nitrobenzene lies in its combination of both bromine and nitro groups, which provide distinct reactivity patterns advantageous for various chemical transformations, making it a versatile compound in organic synthesis .

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Exact Mass

322.89795 g/mol

Monoisotopic Mass

320.90000 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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